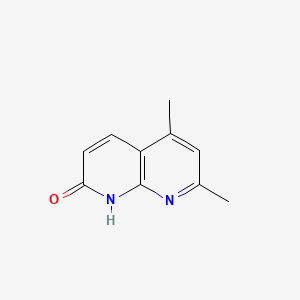

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-7(2)11-10-8(6)3-4-9(13)12-10/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDGUHRFPAFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199408 | |

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-71-4 | |

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051420714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51420-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethyl-1,8-naphthyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Dimethyl 1,8 Naphthyridin 2 1h One and Its Analogues

Classical Synthetic Approaches to 1,8-Naphthyridin-2(1H)-one Frameworks

The construction of the bicyclic 1,8-naphthyridinone ring system has traditionally relied on several named reactions originally developed for quinoline (B57606) synthesis, adapted for use with pyridine-based starting materials.

Friedlander Condensation and Related Variations

The Friedlander annulation is one of the most fundamental and widely used methods for constructing 1,8-naphthyridine (B1210474) rings. The reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position (e.g., 2-aminonicotinaldehyde) with a compound containing an activated methylene (B1212753) group (a ketone or aldehyde with an α-CH₂ group). organic-chemistry.orgiipseries.org The base- or acid-catalyzed reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the new pyridine (B92270) ring.

A common starting material for this reaction is 2-aminonicotinaldehyde, which can react with various ketones to produce a range of substituted 1,8-naphthyridines. organic-chemistry.org For the synthesis of the titular compound's backbone, a reaction between 2,6-diaminopyridine (B39239) and a β-dicarbonyl compound like acetylacetone (B45752) would yield a 2-amino-5,7-dimethyl-1,8-naphthyridine intermediate. This amino group can then be converted to the desired 2(1H)-one.

Variations of the Friedlander synthesis have been developed using different catalysts to improve yields and reaction conditions. These include the use of catalysts such as iodine, potassium hydroxide (B78521), and Lewis acids. organic-chemistry.orgnih.gov

Table 1: Examples of Friedlander Condensation for 1,8-Naphthyridine Synthesis

| Starting Amine | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) hydroxide / H₂O | 2-Methyl-1,8-naphthyridine | >95 | organic-chemistry.org |

| 2-Aminonicotinaldehyde | Cyclohexanone | [Bmmim][Im] (Ionic Liquid) | 2,3-Cyclohexano-1,8-naphthyridine | Moderate | |

| 2-Aminonicotinaldehyde | Phenylacetaldehyde | Trifluoroacetic acid / DMSO | 2-Phenyl-1,8-naphthyridine (B10842077) | - | organic-chemistry.org |

| 2,6-Diaminopyridine | 3-Oxo-butyraldehyde dimethyl acetal | - | 2-Amino-7-methyl-1,8-naphthyridine | - |

Gould-Jacobs Reaction in 1,8-Naphthyridin-2(1H)-one Synthesis

The Gould-Jacobs reaction typically involves the condensation of an aniline (B41778) (or in this case, an aminopyridine) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. drugfuture.com The reaction proceeds through an initial substitution, followed by a thermal cyclization and subsequent saponification and decarboxylation.

When applied to a 2-aminopyridine, the Gould-Jacobs reaction leads to the formation of a 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivative, which exists in tautomeric equilibrium with the 1,8-naphthyridin-4(1H)-one form. While a robust method for accessing the naphthyridine core, this reaction is inherently directed towards the synthesis of 4-oxo isomers and is therefore not a direct route to the 1,8-naphthyridin-2(1H)-one scaffold.

Knorr and Conrad-Limpach Methodologies

The Knorr quinoline synthesis is a classical method that involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (which exists as the 2-quinolone tautomer). wikipedia.orgsynarchive.com This methodology is directly applicable to the synthesis of 1,8-naphthyridin-2(1H)-ones by substituting the aniline with a corresponding 2-aminopyridine. The aminopyridine is first reacted with a β-ketoester to form a β-ketopyridylamide intermediate, which is then cyclized under acidic conditions to furnish the desired 2-oxo-1,8-naphthyridine ring system. drugfuture.comwikipedia.org This approach is one of the most direct classical methods for obtaining the 1,8-naphthyridin-2(1H)-one core.

In contrast, the Conrad-Limpach synthesis, which also starts from an aniline and a β-ketoester, proceeds under different conditions to favor the formation of 4-hydroxyquinolines (4-quinolones). wikipedia.org Therefore, like the Gould-Jacobs reaction, the Conrad-Limpach method is not suitable for the direct synthesis of the 2(1H)-one isomer.

Combes and Povarov Reactions

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For naphthyridine synthesis, a 2-aminopyridine would be used. The reaction typically yields 2,4-disubstituted products. iipseries.orgwikipedia.org While effective for creating the fused pyridine ring, its utility for specifically producing the 1,8-naphthyridin-2(1H)-one structure is limited, as it does not inherently generate the C2-oxo functionality.

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines. organic-chemistry.org While there are variations, this reaction is not a primary method for synthesizing fully aromatic naphthyridinone systems.

Other Conventional Cyclization Strategies for Naphthyridinone Formation

Beyond the classical named reactions, other cyclization strategies are pivotal, especially for accessing specifically substituted naphthyridinones.

One powerful strategy involves the intramolecular cyclization of pre-functionalized pyridones. For instance, a 6-amino-2-pyridone bearing an appropriate side chain at the 5-position can be cyclized to form the 1,8-naphthyridin-2-one ring system. semanticscholar.org

Another highly relevant conventional route is the transformation of a readily available 2-amino-1,8-naphthyridine into the corresponding 2(1H)-one. The synthesis of 2-amino-5,7-dimethyl-1,8-naphthyridine from 2,6-diaminopyridine and acetylacetone is a known procedure. This amine can then undergo diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous solution, followed by warming. The intermediate diazonium salt is hydrolyzed in situ to yield the desired 5,7-dimethyl-1,8-naphthyridin-2(1H)-one. This method, a variation of the Sandmeyer reaction, provides a direct and efficient pathway to the target compound from a common intermediate. nih.govresearchgate.net

Ring expansion reactions have also been reported, where a 1H-pyrrolo[2,3-b]pyridin-2(3H)-one can react with an azide (B81097) source under microwave irradiation to yield 3- or 4-amino-1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.in

Advanced and Green Synthetic Protocols for 1,8-Naphthyridin-2(1H)-one Derivatives

In recent years, significant efforts have been directed towards developing more environmentally benign, efficient, and atom-economical methods for the synthesis of heterocyclic compounds, including 1,8-naphthyridinones.

A major advancement in the Friedlander synthesis has been the use of water as a green solvent. organic-chemistry.orgsemanticscholar.org Researchers have demonstrated that the condensation of 2-aminonicotinaldehyde with active methylene compounds can proceed in high yield in water, often with the aid of a biocompatible catalyst like choline hydroxide, an ionic liquid. organic-chemistry.org This approach avoids the use of harsh conditions, organic solvents, and expensive metal catalysts. organic-chemistry.org

Ionic liquids have also been employed as both green solvents and catalysts for the Friedlander reaction, allowing for easy separation and recycling of the catalyst. nih.gov

Multicomponent reactions (MCRs) represent another advanced strategy, enabling the synthesis of complex 1,8-naphthyridine derivatives in a single step from three or more starting materials. For example, substituted 2-aminopyridines, various aldehydes, and a methylene-active cyanide compound can be condensed to form highly functionalized 2-amino-1,8-naphthyridines in good yields under mild conditions. organic-chemistry.orgkthmcollege.ac.in

Furthermore, sonochemical methods, which utilize ultrasonic irradiation, have been shown to improve reaction rates and yields in the synthesis of 2-phenyl-1,8-naphthyridine derivatives, highlighting the utility of green chemistry principles in this field. ekb.eg

Table 2: Overview of Advanced and Green Synthetic Methods

| Method | Key Features | Starting Materials (Example) | Product Type | Reference |

|---|---|---|---|---|

| Aqueous Friedlander Synthesis | Water as solvent, metal-free, mild conditions | 2-Aminonicotinaldehyde, Acetone | Substituted 1,8-Naphthyridines | organic-chemistry.orgsemanticscholar.org |

| Ionic Liquid Catalysis | Recyclable catalyst, green solvent | 2-Amino-3-pyridinecarboxaldehyde (B47744), Ketones | Substituted 1,8-Naphthyridines | nih.gov |

| Multicomponent Reaction (MCR) | One-pot, high efficiency, molecular diversity | 2-Aminopyridine, Aldehyde, Malononitrile (B47326) | 2-Amino-1,8-naphthyridine derivatives | organic-chemistry.orgkthmcollege.ac.in |

| Sonochemical Synthesis | Use of ultrasound, improved rates and yields | - | 2-Phenyl-1,8-naphthyridine derivatives | ekb.eg |

| Microwave-Assisted Ring Expansion | Rapid, efficient | 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, NaN₃ | Amino-1,8-naphthyridin-2(1H)-ones | kthmcollege.ac.in |

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. lew.ro This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,8-naphthyridine derivatives. For instance, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized from 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain via an inverse electron-demand Diels-Alder reaction under microwave irradiation. nih.gov This method provides an efficient route to polysubstituted naphthyridinones, a feat not easily achieved through traditional methods like the Knorr or Friedländer reactions. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 4,4′-bis[2″-(5‴-substituted rhodanin-3‴-yl)thiazol-4″-yl]bibenzyls Synthesis | 230 times longer | 230 times faster | Improved yields | researchgate.net |

| 1,2,4-triazolo[4,3-a] nih.govnaphthyridines Synthesis | 6 hours | 3-4 minutes | N/A | researchgate.net |

Application of Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. nih.gov Several basic ionic liquids have been synthesized and utilized as catalysts for the Friedländer annulation to produce 1,8-naphthyridine derivatives. nih.govnih.gov For example, the ionic liquid [Bmmim][Im] has demonstrated remarkable catalytic activity in the synthesis of 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone. nih.govacs.org The catalyst could be recycled and reused multiple times without a significant loss of activity. acs.org

In a particularly noteworthy advancement, a gram-scale synthesis of 1,8-naphthyridines has been developed using the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst in water. acs.orgacs.org This represents the first reported synthesis of naphthyridines in an aqueous medium, offering a one-step, environmentally friendly procedure with easy product separation. acs.org This method has been successfully applied to a variety of active methylene carbonyl compounds, yielding the desired substituted 1,8-naphthyridines in excellent yields. acs.org

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. This technique has been effectively used for the synthesis of new 1,8-naphthyridine derivatives. A comparative study of traditional heating versus ultrasonic irradiation for the synthesis of 2-phenyl-1,8-naphthyridine derivatives demonstrated that the ultrasonic approach led to improved rates and yields. research-nexus.netekb.eg

Similarly, the synthesis of novel pyrazole (B372694) derivatives incorporated into a 1,8-naphthyridine nucleus was carried out under both classical and sonochemical conditions. The sonicated reactions consistently showed improvements in both reaction rates and yields. ijmr.net.in These findings underscore the utility of sonochemistry as a green and efficient method for the synthesis of complex heterocyclic systems. research-nexus.net

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of 1,8-Naphthyridine Derivatives

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-phenyl-1,8-naphthyridine derivatives | Conventional Heating | Longer | Lower | research-nexus.netekb.eg |

| 2-phenyl-1,8-naphthyridine derivatives | Ultrasonic Irradiation | Shorter | Higher | research-nexus.netekb.eg |

| Pyrazole-substituted 1,8-naphthyridines | Conventional Heating | Longer | Lower | ijmr.net.in |

Ligand-Free Catalytic Approaches for Naphthyridinone Scaffolds

The development of catalyst-free and ligand-free synthetic methods is a significant goal in green chemistry as it simplifies reaction procedures and reduces waste. A notable example is the concise and efficient one-pot synthesis of functionalized nih.govnaphthyridine derivatives through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides. rsc.org This reaction proceeds under catalyst-free conditions in ethanol, an environmentally benign solvent, and is characterized by short reaction times, high yields, and high regioselectivity. rsc.org

Furthermore, an eco-friendly and metal-free method for the synthesis of tetrahydrodibenzo[b,g] nih.govnaphthyridin-1(2H)-ones has been established. rsc.org This approach involves a base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones, proceeding through a 1,4-Michael addition/SNAr tandem reaction. The key advantages of this protocol are the absence of a transition metal catalyst, good functional group tolerance, and operational simplicity. rsc.org

Regioselective Functionalization and Derivatization Strategies

The biological activity of naphthyridine derivatives is highly dependent on the substitution pattern on the heterocyclic core. Therefore, the development of regioselective functionalization and derivatization strategies is of paramount importance.

Selective Substitution Patterns on the 1,8-Naphthyridin-2(1H)-one Core

Achieving selective substitution on the 1,8-naphthyridin-2(1H)-one core allows for the fine-tuning of its chemical and biological properties. For example, new substituted 1,8-naphthyridin-2(1H)-ones have been synthesized and identified as highly selective phosphodiesterase (PDE) IV inhibitors. nih.gov The specific substitution patterns on these compounds are crucial for their selective inhibitory activity. nih.gov

The synthesis of 1-(2-phthalimidoethyl)-5,7-dimethyl-1,8-naphthyridin-2(1H)-one demonstrates a specific N-alkylation at the 1-position. This is achieved by treating this compound with sodium hydride to form the corresponding sodium salt, which is then reacted with N-(2-chloroethyl)phthalimide. This selective N-functionalization is a key step in the synthesis of more complex derivatives.

Synthesis of Difunctionalized Naphthyridinone Systems

The synthesis of difunctionalized naphthyridine systems opens up avenues for creating molecules with diverse functionalities and potential applications as molecular receptors or complex ligands. A series of 2,7-difunctionalized-1,8-naphthyridines have been synthesized in good yields through simple and efficient procedures. nih.gov Starting from 2-amino-7-methyl-1,8-naphthyridine, various functional groups can be introduced at the 2- and 7-positions. For instance, the methyl group at the 7-position can be oxidized to an aldehyde, which can then be further modified. nih.gov

An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has also been developed, which is a key intermediate for further difunctionalization. nih.gov These methods provide access to a range of difunctionalized 1,8-naphthyridines, including those with amino, hydroxyl, and aldehyde groups at the 2- and 7-positions, expanding the chemical space available for drug discovery and materials science. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-phthalimidoethyl)-5,7-dimethyl-1,8-naphthyridin-2(1H)-one |

| 1,8-Naphthyridin-2(1H)-one |

| 3,4-dihydro-1,8-naphthyridin-2(1H)-ones |

| 1,2,4-triazines |

| 2,3-diphenyl-1,8-naphthyridine |

| 2-amino-3-pyridinecarboxaldehyde |

| 2-phenylacetophenone |

| [Bmmim][Im] |

| Choline hydroxide |

| 2-phenyl-1,8-naphthyridine |

| Glutaraldehyde |

| Malononitrile |

| β-ketoamides |

| Tetrahydrodibenzo[b,g] nih.govnaphthyridin-1(2H)-ones |

| N-(2-chloroethyl)phthalimide |

| Sodium hydride |

| 2-amino-7-methyl-1,8-naphthyridine |

| 2,7-diamino-1,8-naphthyridine |

| 2-acetylamino-7-methyl-1,8-naphthyridine |

| 2-amino-1,8-naphthyridine-7-carboxaldehyde |

| 2-amino-7-hydroxymethyl-1,8-naphthyridine |

| 2,7-dimethyl-4-methoxy-1,8-naphthyridine |

Preparation of Fused Naphthyridinone Derivatives

The construction of fused heterocyclic systems from elementary substrates is efficiently achieved through multicomponent reactions (MCRs). This approach is particularly effective for synthesizing complex molecules like fused naphthyridinone derivatives by minimizing the number of synthetic steps.

A notable example is the synthesis of N-substituted 5-aryl-2,4-diamino-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b] acs.orgnih.govnaphthyridine-3-carbonitriles. These compounds are prepared via a three-component reaction involving an aromatic aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile dimer), and a cyclic enhydrazinoketone. researchgate.net This Knoevenagel–Michael tandem reaction proceeds with high efficiency, affording the target fused 1,8-naphthyridines in yields ranging from 65% to 90%. researchgate.net

The underlying mechanism involves the formation of a Michael adduct, which possesses both nucleophilic and electrophilic centers. researchgate.net This structure enables a sequence of intramolecular heterocyclization reactions. Initially, the nitrogen atom of the enhydrazine fragment attacks a nearby cyano group, leading to the formation of the first pyridine ring. Subsequently, an intramolecular reaction between the newly formed amino group and a cyano group of the dicyanomethylene fragment results in the closure of the second pyridine ring, completing the 1,8-naphthyridine scaffold. researchgate.net

The versatility of this method allows for the creation of a diverse library of derivatives by varying the aromatic aldehyde and the enhydrazinoketone starting materials. researchgate.net

Table 1: Synthesis of Fused Benzo[b] acs.orgnih.govnaphthyridine Derivatives

| Product | Aromatic Aldehyde (ArCHO) | Enhydrazinoketone | Yield (%) | Reference |

|---|---|---|---|---|

| 3a | Benzaldehyde | Enhydrazinoketone 2a | 80 | researchgate.net |

| 3b | 4-Fluorobenzaldehyde | Enhydrazinoketone 2a | 85 | researchgate.net |

| 3c | 4-Methylbenzaldehyde | Enhydrazinoketone 2a | 90 | researchgate.net |

| 3d | 3-Chlorobenzaldehyde | Enhydrazinoketone 2a | 88 | researchgate.net |

| 3e | Benzaldehyde | Enhydrazinoketone 2b | 75 | researchgate.net |

| 3f | 4-Fluorobenzaldehyde | Enhydrazinoketone 2b | 78 | researchgate.net |

| 3g | Benzaldehyde | Enhydrazinoketone with R'=NHPh, R=Me | 65 | researchgate.net |

| 3h | 2-Chlorobenzaldehyde | Enhydrazinoketone with R'=NHPh, R=Me | 68 | researchgate.net |

| 3i | 4-Methylbenzaldehyde | Enhydrazinoketone with R'=NHPh, R=Me | 72 | researchgate.net |

| 3j | 3-Nitrobenzaldehyde | Enhydrazinoketone with R'=NHPh, R=Me | 70 | researchgate.net |

Spectroscopic and Structural Characterization of 5,7 Dimethyl 1,8 Naphthyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

In ¹H NMR spectroscopy, the proton on the nitrogen of the pyridinone ring (N1-H) is expected to be the most deshielded proton, likely appearing as a broad singlet at a high chemical shift (δ > 10 ppm), similar to related lactam structures. lew.ro The aromatic protons on the naphthyridine core (H3, H4, and H6) would resonate in the aromatic region (typically δ 6.5-8.5 ppm). The two methyl groups at positions 5 and 7 would appear as distinct singlets in the upfield region (δ 2.0-3.0 ppm).

In ¹³C NMR spectroscopy, the carbonyl carbon (C2) of the pyridinone ring is the most characteristic, expected to appear significantly downfield (δ > 160 ppm). The other quaternary and protonated carbons of the heterocyclic rings would resonate in the range of δ 110-155 ppm. The methyl carbons would be found in the upfield region (δ 15-25 ppm). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning these proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Comments |

| N1-H | > 10 (broad s) | - | Lactam proton, often broadened by quadrupole effects and exchange. |

| C2 | - | > 160 | Carbonyl carbon, highly deshielded. |

| C3 | 6.5 - 7.0 (d) | ~115 | Aromatic CH adjacent to carbonyl. |

| C4 | 7.5 - 8.0 (d) | ~140 | Aromatic CH coupled to H3. |

| C4a | - | ~120 | Quaternary carbon at ring junction. |

| C5 | - | ~150 | Quaternary carbon bearing a methyl group. |

| 5-CH₃ | 2.3 - 2.8 (s) | ~20 | Methyl group on an aromatic ring. |

| C6 | 7.0 - 7.5 (s) | ~125 | Aromatic CH between two methyl-bearing carbons. |

| C7 | - | ~155 | Quaternary carbon bearing a methyl group. |

| 7-CH₃ | 2.3 - 2.8 (s) | ~20 | Methyl group on an aromatic ring. |

| C8a | - | ~145 | Quaternary carbon at ring junction. |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. d = doublet, s = singlet.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition.

The molecular formula of the compound is C₁₀H₁₀N₂O. Its calculated monoisotopic mass is 174.0793 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 174. This peak confirms the molecular weight of the compound. Further fragmentation could occur through characteristic pathways, such as the loss of a carbon monoxide molecule (CO, 28 Da) from the pyridinone ring, which would yield a fragment ion at m/z 146. Another potential fragmentation is the loss of a methyl radical (CH₃, 15 Da) to give a fragment at m/z 159. Analysis of these fragments helps to piece together the molecular structure and corroborate the identity of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Formula | Identity |

| 174.0793 | [C₁₀H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 159.0558 | [C₉H₇N₂O]⁺ | [M - CH₃]⁺ |

| 146.0844 | [C₉H₁₀N₂]⁺ | [M - CO]⁺ |

Note: These values represent the exact monoisotopic masses of the predicted ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically found in the region of 1650-1690 cm⁻¹. The exact position depends on factors like ring strain and hydrogen bonding. Since crystal structure data confirms intermolecular hydrogen bonding, this peak may be shifted to a lower wavenumber. researchgate.net The N-H stretching vibration of the lactam is also highly characteristic, expected as a broad band in the 3200-3400 cm⁻¹ region due to the aforementioned hydrogen bonding. Aromatic C=C and C=N stretching vibrations from the naphthyridine ring system would appear in the 1450-1620 cm⁻¹ range. Finally, C-H stretching vibrations from the methyl groups and aromatic rings would be observed around 2900-3100 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 (broad) | N-H stretch | Lactam N-H (H-bonded) |

| 2900 - 3100 | C-H stretch | Aromatic & Aliphatic C-H |

| 1650 - 1690 (strong) | C=O stretch | Lactam carbonyl |

| 1450 - 1620 | C=C / C=N stretch | Naphthyridine ring |

| 1350 - 1450 | C-H bend | Methyl groups |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5,7-dimethyl-1,8-naphthyridin-2-ol (the tautomeric form of the title compound) has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. A crucial finding from the crystallographic study is that the molecules are linked into centrosymmetric dimers by two strong N-H···O hydrogen bonds between the lactam N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. researchgate.net These dimers are then stacked in a discontinuous, stepped fashion to build the full crystal lattice. This hydrogen bonding confirms the presence of the 2(1H)-one tautomer in the solid state and is a key interaction governing the crystal packing.

Table 4: Crystallographic Data for 5,7-Dimethyl-1,8-naphthyridin-2-ol researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.336(2) |

| b (Å) | 8.989(2) |

| c (Å) | 13.125(3) |

| β (°) | 95.72(3) |

| Volume (ų) | 861.2(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g cm⁻³) | 1.34 |

| Key Interaction | N-H···O Hydrogen Bonding (Forms Dimers) |

Pharmacological and Biological Research on 5,7 Dimethyl 1,8 Naphthyridin 2 1h One Analogues

Anticancer and Antitumor Potential of Naphthyridinone Derivatives

Naphthyridine derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Several analogues have been investigated as potential anticancer agents, with some advancing to clinical trials. nih.gov

Mechanisms of Action in Oncology, Including DNA Intercalation and Topoisomerase Inhibition

A primary mechanism through which naphthyridinone derivatives exert their anticancer effects is the inhibition of DNA topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes. nih.gov By targeting these enzymes, certain compounds can induce DNA damage, leading to cell cycle arrest and programmed cell death. nih.gov

Topoisomerase Inhibition: Naphthyridinone derivatives can act as topoisomerase "poisons," which stabilize the covalent complex formed between the topoisomerase enzyme and DNA. nih.gov This action prevents the re-ligation of the cleaved DNA strand, resulting in permanent DNA strand breaks. nih.govyoutube.com For instance, dibenzo[c,h] nih.govtandfonline.comnaphthyridinone derivatives have been identified as potent inhibitors of topoisomerase I, stabilizing the cleavage DNA-Top I covalent complexes. nih.gov Similarly, other naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, displaying potent anticancer activity. nih.gov The stabilization of these enzyme-DNA complexes ultimately triggers apoptosis. nih.govyoutube.com

DNA Intercalation: Some derivatives, particularly those with planar aromatic structures, can function as DNA intercalating agents. nih.govnih.gov This process involves the insertion of the molecule between the base pairs of the DNA double helix. nih.govnih.gov Intercalation can disrupt the normal function of DNA-dependent enzymes like topoisomerases and RNA polymerase, blocking transcription and leading to cytotoxic effects. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the DNA damage and cellular stress induced by naphthyridinone analogues is the activation of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.gov These processes are fundamental to preventing the proliferation of cancer cells.

Apoptosis: The irreparable DNA damage caused by topoisomerase inhibition is a strong signal for the initiation of apoptosis. nih.gov Studies have shown that naphthyridinone derivatives can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. dntb.gov.ua For example, one novel 1,3-diazaheterocycle-fused [1,2-a] nih.govnih.gov naphthyridine derivative, known as 3u, was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells by upregulating death receptors. dntb.gov.ua The activation of caspases, key executioner enzymes in the apoptotic cascade, is a common feature observed following treatment with these compounds. dntb.gov.ua

Cell Cycle Arrest: By interfering with DNA replication and repair, naphthyridinone derivatives can halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints. nih.govnih.gov This arrest prevents damaged cells from entering mitosis and proliferating. For example, a study on benzonaphthyridinone derivatives that inhibit Bruton's tyrosine kinase (BTK) found that they arrested the cell cycle in the G0/G1 phase in various B-cell lymphoma lines. nih.gov Similarly, other compounds have been shown to induce G2/M phase arrest, which is often associated with the generation of reactive oxygen species (ROS) and subsequent DNA damage. researchgate.net

Inhibition of Specific Protein Kinases (e.g., c-Kit, VEGFR-2, MET, BTK)

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, differentiation, and survival. nih.gov The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Various naphthyridinone derivatives have been developed as potent inhibitors of specific protein kinases. nih.gov

c-Kit and VEGFR-2: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as new leads for c-Kit and VEGFR-2 kinase inhibitors. nih.gov One compound, 9k , showed excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM. nih.gov Other derivatives, 10l and 10r , exhibited good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 nM and 31.7 nM, respectively. nih.gov These kinases are crucial for tumor angiogenesis and growth.

MET: The 2,7-naphthyridone scaffold has been proposed as a novel lead structure for MET inhibitors. nih.gov Further modifications led to N-substituted-3-phenyl-1,6-naphthyridinone derivatives with high selectivity for c-Met over VEGFR-2. Compound 4r from this series showed c-Met potency comparable to the known inhibitor Cabozantinib and demonstrated significant tumor growth inhibition in a glioblastoma xenograft model.

BTK (Bruton's tyrosine kinase): BTK is a key mediator in B-cell receptor signaling and is a target in various B-cell malignancies. nih.govnih.gov A tricyclic benzonaphthyridinone scaffold was used to develop potent irreversible BTK inhibitors. nih.gov The derivative CHMFL-BTK-11 was found to be a novel, potent irreversible BTK inhibitor that effectively suppressed BTK autophosphorylation and induced apoptosis in lymphoma cells. nih.gov

| Kinase Target | Naphthyridinone Derivative Class | Key Finding (IC₅₀) | Reference(s) |

| c-Kit | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | Compound 9k : 8.5 nM | , nih.gov |

| VEGFR-2 | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | Compound 10r : 31.7 nM | , nih.gov |

| MET | N-substituted-3-phenyl-1,6-naphthyridinone | Compound 4r : Potency comparable to Cabozantinib | |

| BTK | Benzonaphthyridinone | Compound CHMFL-BTK-11 : Potent irreversible inhibitor | nih.gov |

Modulation of Cellular Pathways (e.g., hClpP Activation, Ras Protein Inhibition)

Beyond direct enzyme inhibition, naphthyridinone analogues can modulate complex cellular pathways to achieve their anticancer effects.

hClpP Activation: The human caseinolytic peptidase P (hClpP) is a mitochondrial protease whose activation can trigger cell death. Based on the clinical-stage hClpP activator ONC201, novel agonists with a nih.govnih.gov-naphthyridinone scaffold have been developed. nih.gov A representative compound, F20 , was shown to potently bind to and activate hClpP, promote the degradation of its substrates, induce cellular stress responses, and trigger apoptosis in cancer cells. nih.gov

Ras Protein Inhibition: Ras proteins are central signaling hubs that, when mutated, drive a significant portion of human cancers. The 1,8-naphthyridine (B1210474) pharmacophore has been utilized to develop inhibitors of the Ras signaling pathway. nih.govnih.gov For example, a series of N-substituted quinolino-1,8-naphthridine derivatives were synthesized and evaluated for their Ras-GTP inhibitory activity, with several compounds showing moderate to potent anticancer effects. nih.gov

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines

The anticancer potential of new compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Numerous studies have demonstrated the potent cytotoxic effects of 1,8-naphthyridinone derivatives across a wide range of cancers.

For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives were screened for cytotoxicity against eight tumor cell lines. Halogen-substituted derivatives showed potent activity; compound 47 had an IC₅₀ of 0.41 µM on MIAPaCa (pancreatic) and 0.77 µM on K-562 (leukemia) cancer cell lines. dntb.gov.ua Another derivative, compound 29 , showed an IC₅₀ of 0.41 µM on PA-1 (ovarian) cancer cells. dntb.gov.ua

In a different study, 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated against the MCF-7 breast cancer cell line. Several compounds displayed better activity than the reference drug staurosporine, with IC₅₀ values as low as 1.47 µM (10c ) and 1.62 µM (8d ).

The table below summarizes the in vitro cytotoxic activity of selected naphthyridinone derivatives.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC₅₀ / GI₅₀ (µM) | Reference(s) |

| Compound 47 | MIAPaCa | Pancreatic | 0.41 | , dntb.gov.ua |

| K-562 | Leukemia | 0.77 | , dntb.gov.ua | |

| Compound 29 | PA-1 | Ovarian | 0.41 | , dntb.gov.ua |

| SW620 | Colon | 1.4 | , dntb.gov.ua | |

| Compound 12 | HBL-100 | Breast | 1.37 | tandfonline.com |

| Compound 17 | KB | Oral | 3.7 | tandfonline.com |

| Compound 22 | SW-620 | Colon | 3.0 | tandfonline.com |

| Compound 10c | MCF-7 | Breast | 1.47 | |

| Compound 8d | MCF-7 | Breast | 1.62 | |

| Compound 16 | HeLa | Cervical | 0.7 | nih.gov |

| HL-60 | Leukemia | 0.1 | nih.gov | |

| PC-3 | Prostate | 5.1 | nih.gov | |

| Compound 299 | A549 | Lung | 0.66 | nih.gov |

| Hela | Cervical | 0.38 | nih.gov | |

| MCF-7 | Breast | 0.44 | nih.gov |

In Vivo Efficacy Studies in Oncological Models

Promising results from in vitro studies are further validated through in vivo efficacy studies using animal models of cancer, which are a critical step in drug development. Several naphthyridinone derivatives have demonstrated significant antitumor activity in such models.

A novel, selective, and potent PKMYT1 inhibitor, compound 36 , which features a naphthyridinone core, showed promising in vivo antitumor efficacy with favorable oral pharmacokinetic profiles. tandfonline.com

The c-Met inhibitor 4r (a 1,6-naphthyridinone derivative) exhibited significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model when administered orally.

In a study of FGFR4 inhibitors for colorectal cancer, the 1,6-naphthyridine-2-one derivative 19g induced significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity.

Similarly, a dehydrogenated imipridone derivative, XT6 , which activates hClpP, showed highly potent in vivo antitumor activity in a pancreatic cancer model derived from MIAPACA2 cells. nih.gov

These in vivo studies, often conducted using xenograft models where human tumor cells are implanted into immunodeficient mice, provide essential data on a compound's therapeutic potential in a living organism. nih.gov

Antimicrobial and Anti-infective Properties

Antibacterial Activity, Including against Multi-Drug Resistant Bacterial Strains

Analogues of 1,8-naphthyridin-2(1H)-one have been extensively studied for their antibacterial properties. The foundational compound in this class, nalidixic acid, was one of the first quinolone antibiotics and functions by inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov This mechanism is a hallmark of many subsequent derivatives.

While some modern analogues exhibit limited direct antibacterial action, their true strength often lies in overcoming resistance and acting synergistically with other antibiotics. For instance, certain 1,8-naphthyridinone derivatives have been shown to inhibit bacterial topoisomerase II, a mechanism similar to that of fluoroquinolones. mdpi.com

However, many newly synthesized derivatives demonstrate significant intrinsic antibacterial effects. Studies have identified various substituted 1,8-naphthyridinones with potent activity against both Gram-positive and Gram-negative bacteria. For example, 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole (B32235) ring have shown selective activity against resistant strains of Bacillus subtilis. nih.govmdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine core was found to enhance this antibacterial activity. nih.govmdpi.com These compounds are believed to act as DNA gyrase inhibitors, with some showing IC₅₀ values in the low microgram per milliliter range. nih.govmdpi.com

Similarly, a series of 1,8-naphthyridine-3-carboxylic acid amides displayed very good bactericidal action against Escherichia coli. mdpi.com Another study highlighted that 7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid showed high activity against antibiotic-resistant Enterococcus strains.

Table 1: Antibacterial Activity of Selected 1,8-Naphthyridin-2(1H)-one Analogues

| Compound/Analogue Class | Bacterial Strain(s) | Activity/Potency (MIC/IC₅₀) | Reference(s) |

|---|---|---|---|

| 7-methyl-1,8-naphthyridinone-1,2,4-triazole derivatives | Bacillus subtilis (resistant) | Selective activity | nih.govmdpi.com |

| Brominated 7-methyl-1,8-naphthyridinone derivatives | DNA gyrase | IC₅₀: 1.7–13.2 µg/mL | nih.govmdpi.com |

| 1,8-Naphthyridine-3-carboxylic acid amides | Escherichia coli | Good bactericidal action | mdpi.com |

| 1,8-Naphthyridine-3-thiosemicarbazides | Staphylococcus aureus | MIC: 6–7 mM | nih.gov |

| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) | Staphylococcus aureus | MIC: 6–7 mM | nih.gov |

Antifungal and Antiparasitic Efficacy

The therapeutic utility of 1,8-naphthyridin-2(1H)-one analogues extends to fungal and parasitic infections. Research has identified derivatives with notable efficacy against various fungal pathogens. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine, particularly those with a 4-chlorophenyl ring, were found to be active against Aspergillus niger and Candida albicans, with potency comparable to the standard drug griseofulvin. nih.gov Additionally, 4-amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile showed better antifungal activity against Aspergillus flavus than antibacterial activity. mdpi.com

In the realm of antiparasitic research, a series of 7-substituted 8-hydroxy-1,6-naphthyridines (a closely related isomeric scaffold) demonstrated promising activity against the protozoan parasites Trypanosoma brucei and Leishmania donovani, the causative agents of African trypanosomiasis and leishmaniasis, respectively. researchgate.net The mechanism of action for these compounds was determined to be the chelation of divalent transition metals, particularly Zn²⁺ and Fe²⁺, which leads to the depletion of these essential ions within the parasite. researchgate.net

Table 2: Antifungal and Antiparasitic Activity of Selected 1,8-Naphthyridine Analogues

| Compound/Analogue Class | Pathogen(s) | Activity/Potency | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Hydrazono/Azo derivatives with 4-chlorophenyl ring | Aspergillus niger, Candida albicans | Comparable to griseofulvin | Not specified | nih.gov |

| 4-Amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile | Aspergillus flavus | Good antifungal activity | Not specified | mdpi.com |

| 7-Substituted 8-hydroxy-1,6-naphthyridines | Trypanosoma brucei, Leishmania donovani | Potent activity | Divalent metal chelation (Zn²⁺, Fe²⁺) | researchgate.net |

Antiviral and Anti-HIV Activities

The 1,8-naphthyridine framework has proven to be a valuable scaffold for the development of potent antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.net A significant breakthrough in this area involves analogues based on the 1-hydroxy-1,8-naphthyridin-2(1H)-one core, which functions as a metal-chelating pharmacophore. umn.edu

These compounds have been identified as potent inhibitors of two crucial HIV enzymes: integrase (IN) and ribonuclease H (RNase H). umn.edunih.gov A library of 1-hydroxy-1,8-naphthyridin-2(1H)-one analogues with various substitutions at the C-5 and C-6 positions demonstrated significant inhibitory activity against HIV RT-RNase H. umn.edu The most promising candidates exhibited half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. umn.edunih.gov For example, one of the best compounds showed an IC₅₀ of 0.045 µM against HIV RT RNase H and an antiviral IC₅₀ of 0.19 µM in a cell-based assay. nih.gov

Furthermore, 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides have shown single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase and, importantly, retain good potency against strains with raltegravir-resistant integrase mutants. acs.org Another naphthyridone derivative, HM13N, was found to potently inhibit HIV-1 replication by targeting Tat-mediated transcription. acs.org The antiviral activity is not limited to HIV; related 1,6-naphthyridine (B1220473) derivatives have shown efficacy against human cytomegalovirus (HCMV), with one compound being 39- to 223-fold more potent than ganciclovir. nih.gov

Table 3: Anti-HIV Activity of Selected 1-Hydroxy-1,8-naphthyridin-2(1H)-one Analogues

| Compound/Analogue Class | HIV Target | Activity/Potency (IC₅₀) | Reference(s) |

|---|---|---|---|

| 1-Hydroxy-1,8-naphthyridin-2(1H)-one with 6-(3-biphenyl) substituent | HIV RT-RNase H | 0.083 µM | umn.edu |

| 1-Hydroxy-1,8-naphthyridin-2(1H)-one with 6-(phenyl) substituent | HIV RT-RNase H | 0.22 µM | umn.edu |

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV RT-RNase H | 0.045 µM | nih.gov |

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV Integrase | 24 µM | nih.gov |

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | Antiviral (P4-2 cells) | 0.19 µM | nih.gov |

| 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides | HIV (WT Integrase) | Single-digit nM | acs.org |

Anti-Mycobacterial Activity and Target Engagement (e.g., InhA)

Tuberculosis remains a major global health threat, and the 1,8-naphthyridine scaffold is being actively investigated for the development of new anti-mycobacterial agents. A key target in Mycobacterium tuberculosis (Mtb) is the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.gov

Recently, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were designed and synthesized, showing promising activity against the Mtb H37Rv strain. One of the most potent compounds, ANA-12, which features a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent, exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL, equivalent to the standard drug ethambutol. Molecular docking studies suggested that this compound binds effectively within the active site of the InhA enzyme.

Another study reported that a 1,8-naphthyridine derivative, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showed more potent activity against multidrug-resistant tuberculosis (MDR-TB) than isoniazid. mdpi.com These findings underscore the potential of 1,8-naphthyridinone analogues as direct inhibitors of InhA, offering a promising avenue for the development of new anti-TB drugs.

Table 4: Anti-Mycobacterial Activity of Selected 1,8-Naphthyridine Analogues

| Compound/Analogue | Mycobacterium tuberculosis Strain | Activity/Potency (MIC) | Target Engagement | Reference(s) |

|---|---|---|---|---|

| ANA-12 (1,8-naphthyridine-3-carbonitrile derivative) | H37Rv | 6.25 μg/mL | InhA (predicted) | |

| ANC-2, ANA-1, ANA 6-8, ANA-10 | H37Rv | 12.5 μg/mL | InhA (predicted) | |

| 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid | MDR-TB | More potent than isoniazid | Not specified | mdpi.com |

| 1,8-Naphthyridine-3-thiosemicarbazides/oxadiazoles | Mycobacterium smegmatis | MIC: 10-12 mM | DNA gyrase (potential) | nih.gov |

Modulation of Antibiotic Activity and Synergistic Effects

A critical challenge in treating bacterial infections is the rise of multi-drug resistance. Analogues of 1,8-naphthyridin-2(1H)-one have emerged as promising candidates for antibiotic adjuvants, capable of restoring the efficacy of conventional antibiotics.

A key study demonstrated that while compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) had no clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL), they significantly potentiated the activity of fluoroquinolone antibiotics against multi-resistant strains of E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.comresearchgate.netresearchgate.net When used at sub-inhibitory concentrations, these naphthyridine derivatives caused a significant reduction in the MIC of norfloxacin, ofloxacin, and lomefloxacin (B1199960). nih.govmdpi.com For example, in the presence of 1,8-NA, the MIC of lomefloxacin against E. coli dropped from 16 to 2 µg/mL. nih.gov

This synergistic effect is thought to be related to the structural similarity between 1,8-naphthyridine derivatives and fluoroquinolones, both of which can interact with bacterial topoisomerase enzymes. mdpi.com Additionally, some 1,8-naphthyridine derivatives have been reported to inhibit efflux pumps, which are a major mechanism of bacterial resistance to fluoroquinolones. researchgate.net

Table 5: Synergistic Effects of 1,8-Naphthyridin-4(1H)-one Analogues with Fluoroquinolones

| Naphthyridine Derivative | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) | Ofloxacin | E. coli 06 | 32 | 4 | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) | Lomefloxacin | E. coli 06 | 16 | 2 | nih.gov |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) | Lomefloxacin | E. coli 06 | 16 | 3.2 | nih.govmdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Beyond their anti-infective properties, 1,8-naphthyridin-2(1H)-one analogues have shown significant potential as anti-inflammatory and immunomodulatory agents. tandfonline.comresearchgate.net

One study investigated a novel 1,8-naphthyridin-2-one derivative and its analogues as selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, making it an attractive target for modulating inflammation without the psychoactive side effects associated with CB1 receptor activation. These compounds were found to block the proliferation of activated lymphocytes and down-regulate the production of the pro-inflammatory cytokine TNF-α. Notably, the 1,8-naphthyridin-2-one derivative was more efficient at inhibiting cell activation markers in lymphocytes from multiple sclerosis patients compared to healthy controls and specifically reduced the levels of Cox-2 in patient-derived lymphocytes.

Other research has focused on different mechanisms of anti-inflammatory action. A series of 5-phenyl-3H-imidazo[4,5-c] mdpi.comnaphthyridin-4(5H)-one derivatives were developed as potent anti-inflammatory agents. One of the most active compounds, 3-benzyl-5-phenyl-3H-imidazo[4,5-c] mdpi.comnaphthyridin-4(5H)-one, exhibited powerful oral anti-inflammatory activity in various rat paw edema models. While it did not inhibit COX or 5-LO enzymes directly, its broad activity profile was likened to that of glucocorticoids, with one postulated mechanism being the induction of glucocorticoid release.

Furthermore, some 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their anti-inflammatory activity, which was suggested by their ability to downregulate pro-inflammatory cytokines. These findings highlight the potential of 1,8-naphthyridin-2(1H)-one analogues in treating a range of inflammatory and autoimmune conditions.

Table 6: Anti-inflammatory and Immunomodulatory Effects of 1,8-Naphthyridin-2(1H)-one Analogues

| Compound/Analogue Class | Key Finding(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 1,8-Naphthyridin-2-one derivative | Blocks lymphocyte proliferation; down-regulates TNF-α; reduces Cox-2 in patient cells | Selective CB2 receptor agonism; down-regulation of Akt, Erk, and NF-kB phosphorylation | |

| 3-benzyl-5-phenyl-3H-imidazo[4,5-c] mdpi.comnaphthyridin-4(5H)-one | Potent oral anti-inflammatory activity in rat edema models | Postulated to induce glucocorticoid release; does not inhibit COX/5-LO | |

| Halogen substituted 1,8-naphthyridine-3-carboxamide derivatives | Anti-inflammatory activity | Downregulation of pro-inflammatory cytokines |

Neurological and Central Nervous System (CNS) Activities

Analogues of the 1,8-naphthyridine core have demonstrated significant potential in the modulation of various neurological pathways and have been investigated for their therapeutic applications in a range of CNS disorders.

Research into long-chain arylpiperazine derivatives of purine-2,6-diones, which are structurally related to 1,8-naphthyridines, has identified potent ligands for serotonin (B10506) 5-HT1A receptors. ekb.eg Some of these compounds also exhibit moderate affinity for 5-HT2A, 5-HT7, and dopamine (B1211576) D2 receptors. ekb.eg In behavioral studies, certain derivatives displayed antidepressant-like activity in the mouse forced swim test, with effects comparable to or stronger than the established antidepressant imipramine. ekb.eg Furthermore, some of these analogues showed significant anxiolytic-like properties in the mouse four-plate test, with efficacy similar to or greater than diazepam. ekb.eg

Another area of investigation involves dual antagonists of the 5-HT1A and 5-HT7 receptors. Two novel 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, have shown potent antidepressant-like and anxiolytic-like activities in preclinical models. nih.gov These compounds were identified as full antagonists of both 5-HT1A and 5-HT7 receptors, and their behavioral effects are believed to be mediated by the serotonergic system, particularly through their interaction with the 5-HT1A receptor. nih.gov

Table 1: Antidepressant and Anxiolytic-like Activity of 1,8-Naphthyridine Analogues

| Compound/Derivative Class | Target(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Purine-2,6-dione derivatives | 5-HT1A, 5-HT2A, 5-HT7, D2 | Antidepressant-like, Anxiolytic-like | ekb.eg |

| 2-Methoxyphenylpiperazine derivatives (HBK-14, HBK-15) | 5-HT1A, 5-HT7 (dual antagonists) | Antidepressant-like, Anxiolytic-like | nih.gov |

The multifactorial nature of neurodegenerative diseases like Alzheimer's has prompted the development of multi-target-directed ligands. Analogues of 1,8-naphthyridine have been explored for this purpose. Research has summarized the synthesis and pharmacological evaluation of 1,8-naphthyridine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in Alzheimer's pathology. nih.gov These compounds, structurally related to the cholinesterase inhibitor tacrine (B349632), have shown moderate inhibitory activity, with a preference for AChE. nih.gov

Furthermore, some of these derivatives modulate voltage-dependent Ca2+ channels (VDCCs), another key target in neurodegenerative processes. nih.gov One particular 1,8-naphthyridine derivative was found to have a cytoprotective effect against various toxic stimuli, which was linked to a slight "Ca2+-promoter" behavior and the overexpression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that precise regulation of calcium ion concentrations, rather than a complete blockade, may be a viable neuroprotective strategy. nih.gov

In the context of multiple sclerosis (MS), a novel class of 1,8-naphthyridine derivatives has been identified as selective cannabinoid receptor 2 (CB2) agonists. pharmacologyeducation.org The use of cannabinoids in MS treatment is well-documented, but often limited by psychoactive side effects from CB1 receptor activation. pharmacologyeducation.org Targeting the CB2 receptor, which is primarily expressed in the immune system, offers a promising alternative. pharmacologyeducation.orgresearchgate.net These 1,8-naphthyridin-2-one analogues have been shown to block the proliferation of immune cells, reduce the production of the pro-inflammatory cytokine TNF-α, and inhibit cell activation markers in lymphocytes from MS patients more effectively than in those from healthy controls. pharmacologyeducation.org

Table 2: Activity of 1,8-Naphthyridine Analogues in Neurodegenerative Disorders

| Disorder | Compound Class/Derivative | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alzheimer's Disease | 1,8-Naphthyridine derivatives | AChE, BuChE, VDCCs | Moderate cholinesterase inhibition, cytoprotective effects via Ca2+ modulation and Bcl-2 overexpression. | nih.gov |

| Multiple Sclerosis | 1,8-Naphthyridin-2-one derivatives | Cannabinoid Receptor 2 (CB2) | Selective CB2 agonism, inhibition of immune cell proliferation and activation, reduced TNF-α production. | pharmacologyeducation.org |

Several studies have focused on the development of 1,8-naphthyridine and quinoline (B57606) derivatives as selective agonists for the CB2 receptor. researchgate.netmdpi.com This selectivity is highly desirable as it may avoid the psychoactive effects associated with CB1 receptor activation. researchgate.net A series of these derivatives have demonstrated high affinity and selectivity for the CB2 receptor over the CB1 receptor. mdpi.com

Further research into 1,8-naphthyridine-3-carboxamides has yielded compounds with high CB2 receptor affinity and selectivity. researchgate.net Two such compounds, a full agonist and a partial agonist at the CB2 receptor, were found to decrease the viability of a prostate cancer cell line that expresses the CB2 receptor. researchgate.net Given the high expression of CB2 receptors on immune cells, these compounds were also investigated for their immunomodulatory and anti-inflammatory potential in activated lymphocytes from both healthy individuals and patients with multiple sclerosis. researchgate.net

Table 3: CB2 Receptor Ligand Interactions of 1,8-Naphthyridine Analogues

| Compound Class/Derivative | Receptor Interaction | Key Findings | Reference(s) |

|---|---|---|---|

| 1,8-Naphthyridine and quinoline derivatives | Selective CB2 agonists | High CB2 affinity and selectivity vs. CB1. | mdpi.com |

| 1,8-Naphthyridine-3-carboxamides | Selective CB2 agonists (full and partial) | High CB2 affinity and selectivity, decreased cancer cell viability, potential immunomodulatory effects. | researchgate.net |

The human serotonin transporter (hSERT) is a primary target for many antidepressant medications. rsc.org Research has led to the development of a series of novel tetrahydronaphthyridine-based ligands that not only act as histamine (B1213489) H3 antagonists but also possess serotonin reuptake transporter inhibitor activity. acs.org The unique 1,2,3,4-tetrahydro-2,6-naphthyridine (B1313837) scaffold of these compounds provides a new avenue for the design of drugs targeting both the histaminergic and serotonergic systems. acs.org

Table 4: hSERT Inhibition by 1,8-Naphthyridine Analogues

| Compound Class/Derivative | Primary Target(s) | Additional Activity | Reference(s) |

|---|---|---|---|

| Tetrahydronaphthyridine-based ligands | Histamine H3 Receptor | Serotonin Reuptake Transporter Inhibition | acs.org |

Anti-Allergic Properties

A novel class of substituted 1,8-naphthyridin-2(1H)-ones has been identified as potent inhibitors of the release of slow-reacting substance of anaphylaxis (SRS-A), which is composed of sulfidopeptide leukotrienes. nih.govnih.gov These compounds are orally active and effectively inhibit both allergic and nonallergic bronchospasm in animal models. nih.govnih.gov Structure-activity relationship studies pinpointed several compounds of interest, with their mechanism of action likely involving the inhibition of leukotriene release. nih.govnih.gov

Table 5: Anti-Allergic Properties of 1,8-Naphthyridin-2(1H)-one Analogues

| Compound Class/Derivative | Mechanism of Action | Observed Effect | Reference(s) |

|---|---|---|---|

| Substituted 1,8-naphthyridin-2(1H)-ones | Inhibition of SRS-A (leukotriene) release | Inhibition of allergic and nonallergic bronchospasm in animal models. | nih.govnih.gov |

Other Investigated Biological Activities (e.g., Anti-hypertensive, Anticonvulsant, Gastric Antisecretory, Bronchodilator, Platelet Aggregation Inhibition)

The versatility of the 1,8-naphthyridine scaffold is further highlighted by its analogues' activities in a range of other biological systems.

Anti-hypertensive Activity: A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and evaluated for their potential as anti-hypertensive agents. nih.gov Several of these compounds demonstrated significant potency, with one derivative showing particularly interesting activity. nih.gov The vasorelaxing properties of selected compounds were also investigated, with some appearing to act as guanylate-cyclase inhibitors, while others showed activating properties on ATP-sensitive potassium channels. nih.gov

Anticonvulsant Activity: A study of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines revealed that most of the synthesized compounds exhibited significant anticonvulsant activity. pharmacologyeducation.org The efficacy of some of these derivatives at a specific dose was found to be comparable to the standard drug diazepam. pharmacologyeducation.org

Gastric Antisecretory Activity: The synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has yielded compounds with potent gastric antisecretory properties in a rat model. mdpi.com Two of the most potent compounds were found to lower total acid output in a dose-dependent manner and were more potent than cimetidine (B194882). mdpi.com These compounds also demonstrated inhibitory activity in a dog model of food-stimulated acid secretion. mdpi.com

Bronchodilator Activity: In the search for new oral bronchodilators, a series of novel imidazo[4,5-c] pharmacologyeducation.orgmdpi.comnaphthyridin-4(5H)-ones were developed. mdpi.com Some of these compounds exhibited more potent bronchodilator activity both in vitro and in vivo than theophylline. mdpi.com One particular compound, 5-phenyl-1H-imidazo[4,5-c] pharmacologyeducation.orgmdpi.comnaphthyridin-4(5H)-one, was found to be a potent relaxant of airway smooth muscle and an inhibitor of phosphodiesterase (PDE) IV. mdpi.com

Platelet Aggregation Inhibition: Several series of 1,8-naphthyridine derivatives have been synthesized and tested for their ability to inhibit human platelet aggregation induced by various agents. nih.gov Some compounds showed remarkable activity, comparable to papaverine (B1678415) and indomethacin, particularly against arachidonic acid- and collagen-induced aggregation. nih.gov The most active compounds were also shown to significantly increase cyclic AMP levels.

Table 6: Other Biological Activities of 1,8-Naphthyridine Analogues

| Activity | Compound Class/Derivative | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-hypertensive | 4-(N-methylencycloalkylamino)-1,8-naphthyridines | Vasorelaxing activity, potential guanylate-cyclase inhibition, KATP channel activation. | nih.gov |

| Anticonvulsant | 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines | Significant anticonvulsant activity, with some compounds comparable to diazepam. | pharmacologyeducation.org |

| Gastric Antisecretory | 2-oxo-1,8-naphthyridine-3-carboxylic acids | Potent inhibition of gastric acid secretion, more potent than cimetidine in a rat model. | mdpi.com |

| Bronchodilator | Imidazo[4,5-c] pharmacologyeducation.orgmdpi.comnaphthyridin-4(5H)-ones | Potent bronchodilator activity, relaxation of airway smooth muscle, PDE IV inhibition. | mdpi.com |

| Platelet Aggregation Inhibition | 2-cycloalkylamino-3-phenyl-1,8-naphthyridines | Remarkable inhibition of platelet aggregation, increased cyclic AMP levels. | nih.gov |

Enzyme Inhibition Studies

Analogues of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one have been the subject of various enzyme inhibition studies to explore their therapeutic potential. Research has primarily focused on their effects on enzymes implicated in a range of diseases, including metabolic disorders and neurodegenerative diseases.

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition

Recent research has identified 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2). sci-hub.senih.gov SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a major component of cell membranes, and has been identified as a potential drug target for cardiovascular and metabolic diseases. sci-hub.senih.gov High selectivity for SMS2 over its isoform SMS1 is crucial, as SMS1 deficiency can lead to adverse effects. sci-hub.se

In one study, the modification of a high-throughput screening hit led to the identification of 1,8-naphthyridin-2-one analogues with significant SMS2 inhibitory activity. sci-hub.se The introduction of a nitrogen atom at the 8-position of the quinolone ring to form a 1,8-naphthyridin-2-one scaffold was found to be beneficial for maintaining potent inhibition while improving physicochemical properties. sci-hub.se For instance, compound 32 (a 1,8-naphthyridin-2-one derivative) showed nearly equipotent inhibition to its 2-quinolone counterpart. sci-hub.se Further optimization led to the discovery of compound 37 , a potent and selective SMS2 inhibitor. sci-hub.senih.gov

| Compound | Human SMS2 IC50 (nM) | Mouse SMS2 IC50 (nM) | Human SMS1 IC50 (nM) |

|---|---|---|---|

| 2-Quinolone 19 | 30 | 7.7 | 3400 |

| 1,8-Naphthyridin-2-one 32 | - | - | - |

| 1,8-Naphthyridin-2-one 37 | - | - | - |

Data for compounds 32 and 37 were mentioned as potent but specific IC50 values were not provided in the abstract. sci-hub.se

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of the 1,8-naphthyridine scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.gov These studies have shown that 1,8-naphthyridine derivatives can exhibit moderate inhibitory activity against both cholinesterases, often with a degree of selectivity towards AChE. nih.gov

One study reported the synthesis and evaluation of a series of 1,8-naphthyridine derivatives that showed better inhibition of AChE and BuChE compared to many previously synthesized tacrine derivatives. nih.gov Specifically, compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] sci-hub.senih.govnaphthyridine-3-carboxylate) was highlighted for its neuroprotective effects and cholinesterase inhibition. nih.gov While specific IC50 values for this compound were not found, the broader class of 1,8-naphthyridine derivatives demonstrates potential in this area. nih.govnih.gov

| Compound Class | Target Enzyme | Activity | Selectivity |

|---|---|---|---|

| 1,8-Naphthyridine derivatives | AChE & BuChE | Moderate inhibition | Generally selective for AChE |

| Compound 14 | AChE & BuChE | Better than many tacrine derivatives | - |

Specific IC50 values for the mentioned compounds were not available in the provided search results.

Phosphodiesterase 5 (PDE5) Inhibition

Research has indicated that substituted 1,8-naphthyridin-2(1H)-ones can act as highly selective phosphodiesterase IV (PDE IV) inhibitors. nih.gov PDE IV is a member of the phosphodiesterase superfamily, which also includes PDE5. These compounds were found to relax guinea pig trachea and alleviate antigen-induced airway constriction, suggesting potential anti-asthmatic activity. nih.gov While this points to the potential of the 1,8-naphthyridin-2(1H)-one scaffold to interact with phosphodiesterases, no specific studies detailing the direct inhibition of PDE5 by this compound or its close analogues were identified in the search results.

Monoamine Oxidase B (MAO-B) Inhibition

No research findings were identified from the provided search results regarding the direct evaluation of this compound or its close structural analogues as inhibitors of Monoamine Oxidase B (MAO-B). While MAO-B inhibitors are crucial in the treatment of Parkinson's disease, the inhibitory potential of this specific chemical class against this enzyme remains to be explored. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1,8 Naphthyridin 2 1h One Scaffolds

Elucidation of Key Structural Features for Biological Potency and Selectivity

The biological activity of 1,8-naphthyridin-2(1H)-one derivatives is intricately linked to several key structural features. The core bicyclic system, with its specific arrangement of nitrogen atoms, provides a fundamental framework for interaction with various biological targets. The presence of the lactam function (the C-2-oxo group and N-1-H) is crucial, often participating in hydrogen bonding interactions within receptor binding pockets.

Impact of Substituent Variations at N-1, C-3, C-5, C-6, C-7, and C-8 Positions

The biological profile of the 1,8-naphthyridin-2(1H)-one scaffold can be finely tuned by introducing different substituents at various positions.

N-1 Position: Substitution at the N-1 position significantly impacts the physicochemical properties and biological activity of the molecule. The introduction of small alkyl groups, such as an ethyl group, is a common feature in many biologically active naphthyridinones, including the antibacterial agent nalidixic acid. nih.gov In a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, the presence of a 2'-thiazolyl group at the N-1 position was found to be essential for eliciting cytotoxicity. nih.gov

C-3 Position: The C-3 position is a frequent site for modification and has been shown to be critical for the potency and selectivity of various biological activities. For instance, the introduction of a carboxyl group at C-3 is a hallmark of the quinolone antibiotics and is essential for their antibacterial activity. nih.gov In other derivatives, the introduction of various carboxamides has been explored. For example, 1,8-naphthyridin-2(1H)-one-3-carboxamides have been investigated as selective cannabinoid receptor 2 (CB2) agonists. researchgate.net Furthermore, the incorporation of different anilino substituents at this position has led to compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

C-5 and C-7 Positions: Substitutions at the C-5 and C-7 positions play a crucial role in modulating the biological activity and selectivity. The presence of methyl groups at these positions, as in 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one, can enhance binding affinity. For a series of 2-amino-1,8-naphthyridines, the introduction of methyl groups at C-5 and C-7 led to an increase in binding affinity for cytosine. This enhancement is attributed to a reduction in the loss of binding entropy.

In the context of antibacterial agents like nalidixic acid, a methyl group at C-7 is a common feature. nih.gov Halogen substitution at C-7, such as a chloro group, has been shown to increase the affinity of 1,8-naphthyridin-2(1H)-one-based nucleobases for adenine (B156593) in nucleic acid recognition systems. nih.gov The nature of the substituent at C-7 can also influence selectivity. For example, in a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, an aminopyrrolidine functionality at C-7 was found to be essential for cytotoxicity. nih.gov

C-6 Position: The C-6 position also offers a site for modification to tune biological activity. For instance, in a series of 3-N-substituted 1,8-naphthyridin-2(1H)-ones, the introduction of various substituents at C-6 was explored in conjunction with modifications at C-3 to develop novel antibacterial agents. researchgate.net

C-8 Position: While less frequently explored than other positions, substitution at the C-8 position can also influence the biological properties of the 1,8-naphthyridin-2(1H)-one scaffold. In a related series of 1,6-naphthyridin-2(1H)-ones, a significant majority of compounds are unsubstituted at C-8. However, the introduction of carbon substituents has been reported and can be a handle for further derivatization. nih.gov

| Position | Substituent Type | Observed Impact on Biological Activity | Example Compound Class/Reference |

|---|---|---|---|

| N-1 | Alkyl (e.g., Ethyl) | Common in antibacterial agents. | Nalidixic Acid nih.gov |

| N-1 | 2'-Thiazolyl | Essential for cytotoxicity in some series. | 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines nih.gov |

| C-3 | Carboxyl | Crucial for antibacterial activity. | Quinolone antibiotics nih.gov |

| C-3 | Carboxamide | Leads to selective CB2 agonists. | 1,8-naphthyridin-2(1H)-one-3-carboxamides researchgate.net |

| C-3 | Anilino | Confers antibacterial activity. | 3-N-substituted 1,8-naphthyridin-2(1H)-ones researchgate.net |

| C-5, C-7 | Methyl | Enhances binding affinity. | 2-amino-5,7-dimethyl-1,8-naphthyridines |

| C-7 | Chloro | Increases affinity for adenine recognition. | 7-chloro-1,8-naphthyridin-2(1H)-one nih.gov |